![molecular formula C19H35NO2Sn B1354854 3-Methoxymethoxy-2-tributylstannylpyridine CAS No. 405137-20-4](/img/structure/B1354854.png)
3-Methoxymethoxy-2-tributylstannylpyridine
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Overview
Description
3-Methoxymethoxy-2-tributylstannylpyridine (MMTP) is an organic compound that is widely used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of reactions and processes, making it a valuable tool for scientists. MMTP is also known for its unique biochemical and physiological effects, which have been studied extensively.
Scientific Research Applications
Allylation Reagent in Organic Synthesis
3-Methoxymethoxy-2-tributylstannylpyridine and its derivatives are utilized as allylation reagents in organic synthesis. For instance, bis-stannylation of 1-(methoxy)methoxyallene yields a highly reactive allylation reagent, which, when reacted with various aldehydes, produces good yields of 1,2-diol derivatives. This method offers efficient construction of complex molecules with precise control over the stereochemistry (Williams & Fultz, 2005).
Hydroxymethyl Anion Equivalent
In another application, tributyl[(methoxymethoxy)methyl]stannane, a related compound, serves as a hydroxymethyl anion equivalent. This compound is instrumental in various chemical reactions, showcasing its versatility in organic synthesis (Danheiser et al., 2003).
Synthesis of Pyridine Derivatives
3-Methoxymethoxy-2-tributylstannylpyridine is also involved in the synthesis of various pyridine derivatives. One study focused on the synthesis and biological evaluation of compounds obtained from the condensation reaction of 2-acetylpyridine and 2-formylpyridine. These compounds have been tested for antimicrobial and antioxidant activities, showing potential applications in these areas (Rusnac et al., 2020).
Versatile Vinyltin Synthon
Another research study identified 3-Methoxy-1-(tributylstannyl)-1-propene, a compound closely related to 3-Methoxymethoxy-2-tributylstannylpyridine, as a versatile vinyltin synthon. This compound can be transformed into various functionalized molecules, demonstrating its utility in creating complex organic structures (Verlhac & Pereyre, 1990).
properties
IUPAC Name |
tributyl-[3-(methoxymethoxy)pyridin-2-yl]stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8NO2.3C4H9.Sn/c1-9-6-10-7-3-2-4-8-5-7;3*1-3-4-2;/h2-4H,6H2,1H3;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMHIWOYDLZDLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CC=N1)OCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NO2Sn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80478586 |
Source
|
Record name | 3-Methoxymethoxy-2-tributylstannylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80478586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxymethoxy-2-tributylstannylpyridine | |
CAS RN |
405137-20-4 |
Source
|
Record name | 3-Methoxymethoxy-2-tributylstannylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80478586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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